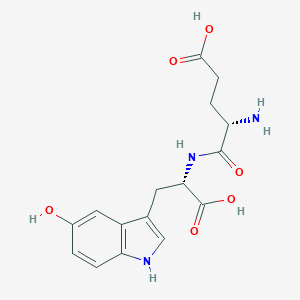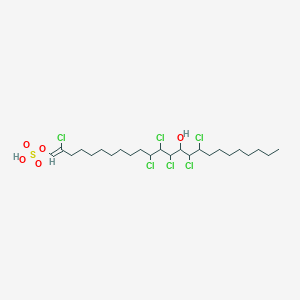
gamma-Glutamyl-5-hydroxytryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-glutamyl-5-hydroxytryptophan (GGHTP) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic benefits. It is a derivative of tryptophan, an essential amino acid, and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
Gamma-Glutamyl-5-hydroxytryptophan works by activating the Nrf2 pathway, a cellular pathway that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. This activation leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines, resulting in the anti-inflammatory and neuroprotective effects observed.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cognitive function. This compound has also been found to have anti-tumor effects and has been studied for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using gamma-Glutamyl-5-hydroxytryptophan in lab experiments is its ability to activate the Nrf2 pathway, which can be useful in studying the effects of antioxidant and anti-inflammatory compounds. However, one limitation is the lack of research on the toxicity and safety of this compound, which can be a concern when using it in lab experiments.
Orientations Futures
There are many future directions for further research on gamma-Glutamyl-5-hydroxytryptophan. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the safety and toxicity of this compound and its potential use in cancer treatment. Additionally, the development of more efficient synthesis methods for this compound can lead to increased availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic benefits in various areas of research. Its activation of the Nrf2 pathway has led to its anti-inflammatory and neuroprotective effects, as well as its potential use in cancer treatment. Further research is needed to determine its safety and toxicity, as well as its potential use in treating neurodegenerative diseases. The development of more efficient synthesis methods can also lead to increased availability for research purposes.
Méthodes De Synthèse
Gamma-Glutamyl-5-hydroxytryptophan can be synthesized through the reaction of 5-hydroxytryptophan with gamma-glutamyl-p-nitroanilide in the presence of gamma-glutamyl transpeptidase. This reaction results in the formation of this compound, which can be purified through various techniques such as high-performance liquid chromatography.
Applications De Recherche Scientifique
Gamma-Glutamyl-5-hydroxytryptophan has been studied for its potential therapeutic benefits in various areas of research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
150242-19-6 |
|---|---|
Formule moléculaire |
C16H19N3O6 |
Poids moléculaire |
349.34 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(5-hydroxy-1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O6/c17-11(2-4-14(21)22)15(23)19-13(16(24)25)5-8-7-18-12-3-1-9(20)6-10(8)12/h1,3,6-7,11,13,18,20H,2,4-5,17H2,(H,19,23)(H,21,22)(H,24,25)/t11-,13-/m0/s1 |
Clé InChI |
GJOHGZXBEHBULM-AAEUAGOBSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Autres numéros CAS |
150242-19-6 |
Synonymes |
gamma-glutamyl-5-hydroxytryptophan gamma-L-glutamyl-5-hydroxy-L-tryptophan Glu-5-Htp |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)